molecular formula C12H14F4N2 B13559778 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13559778
M. Wt: 262.25 g/mol
InChI Key: GCBDIKYBADYXDQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds such as:

    1-(3-(Trifluoromethyl)benzyl)piperazine: This compound lacks the fluorine atom at the 2-position, which may result in different chemical and biological properties.

    1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.

    1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine:

Biological Activity

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a trifluoromethyl group and a fluorinated benzyl moiety. The presence of these functional groups is significant as they influence the compound's pharmacological properties, including its interaction with various biological targets.

Antidepressant and Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. For instance, similar structures have been shown to interact with serotonin receptors, which play a crucial role in mood regulation. In particular, the trifluoromethyl group enhances the potency of these compounds against serotonin uptake, suggesting a potential for this compound to act as a serotonin reuptake inhibitor (SRI) .

Anticancer Activity

The anticancer potential of piperazine derivatives has been explored extensively. Studies have demonstrated that certain piperazine-containing compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Cell Line IC50 (µM) Reference
K562 (CML)<1
MCF-7 (Breast)36
A549 (Lung)43

Enzyme Inhibition

This compound may also exhibit enzyme inhibition activity. For example, compounds with similar structures have shown inhibitory effects on various kinases, which are critical for cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been associated with increased biological activity in several studies. For example, SAR studies revealed that adding a trifluoromethyl group at specific positions on the aromatic ring significantly enhances potency against certain biological targets, such as serotonin transporters .

Case Studies

  • Antidepressant Activity : A study evaluating the effects of piperazine derivatives on serotonin receptors found that compounds similar to this compound exhibited significant binding affinity and functional activity at 5-HT receptors, indicating potential antidepressant effects .
  • Cancer Cell Proliferation : In vitro studies demonstrated that piperazine derivatives can inhibit proliferation in K562 and MCF-7 cell lines, with varying degrees of potency depending on structural modifications. This highlights the importance of functional group positioning in enhancing anticancer activity .

Properties

Molecular Formula

C12H14F4N2

Molecular Weight

262.25 g/mol

IUPAC Name

1-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F4N2/c13-11-9(8-18-6-4-17-5-7-18)2-1-3-10(11)12(14,15)16/h1-3,17H,4-8H2

InChI Key

GCBDIKYBADYXDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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